Cas no 15482-60-7 (Benzenecarbothioamide,N,N-dimethyl-)

Benzenecarbothioamide, N,N-dimethyl-, is a thiourea derivative characterized by the presence of a dimethyl-substituted amino group attached to a benzene ring with a thiocarboxamide functional group. This compound is of interest in organic synthesis and coordination chemistry due to its ability to act as a ligand, forming stable complexes with transition metals. The electron-donating dimethylamino group enhances its reactivity and solubility in organic solvents, making it useful in catalytic and pharmaceutical applications. Its structural features also contribute to its potential as a precursor in the synthesis of heterocyclic compounds. The compound’s stability and well-defined reactivity profile support its utility in specialized chemical processes.
Benzenecarbothioamide,N,N-dimethyl- structure
15482-60-7 structure
Product Name:Benzenecarbothioamide,N,N-dimethyl-
CAS No:15482-60-7
MF:C9H11NS
MW:165.25534081459
CID:212586
PubChem ID:139941
Update Time:2025-10-13

Benzenecarbothioamide,N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide,N,N-dimethyl-
    • N,N-Dimethylbenzenecarbothioamide
    • Benzamide, N,N-dimethylthio-
    • SMR000457530
    • CDS1_000662
    • N,N-dimethyl-benzenecarbothioamide
    • N,N-(Dimethyl)thiobenzamide
    • Benzenecarbothioamide, N,N-dimethyl-
    • n,n-dimethylthiobenzamide
    • AKOS000350954
    • N1,N1-dimethylbenzene-1-carbothioamide
    • 15482-60-7
    • DTXSID70165736
    • Maybridge1_002950
    • MLS000833809
    • SCHEMBL608389
    • HMS2795P13
    • DivK1c_001702
    • HMS549O02
    • OPXCUUJACRRYMC-UHFFFAOYSA-N
    • N,N-Dimethylbenzenecarbothioamide #
    • NCGC00246671-01
    • CHEMBL1477654
    • Inchi: 1S/C9H11NS/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
    • InChI Key: OPXCUUJACRRYMC-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC=CC=1)N(C)C

Computed Properties

  • Exact Mass: 165.06133
  • Monoisotopic Mass: 165.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.3Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.083
  • Boiling Point: 231°Cat760mmHg
  • Flash Point: 93.5°C
  • Refractive Index: 1.595
  • PSA: 3.24

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Additional information on Benzenecarbothioamide,N,N-dimethyl-

Comprehensive Overview of Benzenecarbothioamide,N,N-dimethyl- (CAS No. 15482-60-7): Properties, Applications, and Industry Insights

Benzenecarbothioamide,N,N-dimethyl- (CAS No. 15482-60-7), also known as N,N-dimethylthiobenzamide, is a sulfur-containing organic compound with significant relevance in chemical synthesis and industrial applications. This compound belongs to the class of thiobenzamides, characterized by the presence of a thioamide functional group (–C(=S)–NR2) attached to a benzene ring. Its molecular formula is C9H11NS, and it exhibits unique physicochemical properties that make it valuable in various fields, including pharmaceuticals, agrochemicals, and material science.

The growing interest in sulfur-containing compounds like Benzenecarbothioamide,N,N-dimethyl- stems from their versatility in organic transformations. Researchers frequently search for "thiobenzamide derivatives uses" or "CAS 15482-60-7 applications," highlighting the demand for innovative applications. Recent studies emphasize its role as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions, which are pivotal in drug discovery and fine chemical synthesis. Additionally, its potential as a photoinitiator in polymer chemistry has garnered attention, aligning with the trend toward sustainable material development.

From a structural perspective, the N,N-dimethyl substitution in Benzenecarbothioamide enhances its solubility in organic solvents, facilitating its use in homogeneous reaction systems. Analytical techniques such as NMR spectroscopy and HPLC-MS are commonly employed to characterize this compound, ensuring purity and consistency for industrial use. Users often inquire about "how to synthesize N,N-dimethylthiobenzamide" or "safety data for CAS 15482-60-7," underscoring the need for accessible technical data and safe handling protocols.

In the pharmaceutical sector, Benzenecarbothioamide,N,N-dimethyl- serves as a precursor for bioactive molecules. Its thioamide moiety is a key pharmacophore in antimicrobial and antiviral agents, reflecting the industry's focus on infectious disease research. Meanwhile, agrochemical applications leverage its derivatives as plant growth regulators, addressing global challenges like food security. Searches for "thiobenzamide in crop protection" or "green chemistry alternatives" highlight the intersection of this compound with sustainable agriculture trends.

Environmental and regulatory considerations are also critical when discussing CAS No. 15482-60-7. While the compound is not classified as hazardous under major regulatory frameworks, proper storage conditions—such as protection from light and moisture—are recommended to maintain stability. Industry professionals frequently explore "biodegradability of thiobenzamides" or "eco-friendly synthesis methods," aligning with the push for greener chemical processes.

In summary, Benzenecarbothioamide,N,N-dimethyl- (CAS No. 15482-60-7) is a multifaceted compound with broad utility across scientific and industrial domains. Its adaptability in catalysis, pharmaceuticals, and materials science positions it as a compound of enduring interest. As research continues to uncover novel applications, this thiobenzamide derivative will likely remain a focal point for innovation, driven by both academic curiosity and practical demands.

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